

SIS17: A Technical Guide to a Selective HDAC11 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Developed through an activity-guided rational design approach, SIS17 demonstrates significant selectivity for HDAC11 over other HDAC isoforms. Its mechanism of action involves the inhibition of HDAC11's defatty-acylase activity, specifically preventing the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2). This targeted activity modulates downstream signaling pathways, including the type I interferon response, highlighting its potential as a chemical probe to explore HDAC11 biology and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of SIS17.

Discovery and Rationale

SIS17 was developed through a rational design strategy that capitalized on the unique substrate preference of HDAC11 for long-chain fatty-acylated lysines.[1] Unlike other HDACs that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity.[2][3] The design of SIS17 was guided by the principle of creating a molecule that would specifically fit into the active site of HDAC11 and inhibit its enzymatic function. The core structure of SIS17 features a carbohydrazide moiety, which is crucial for its inhibitory activity, likely through chelation of the zinc ion in the HDAC11 active site.[1]



In Vitro Pharmacology Potency and Selectivity

SIS17 is a potent inhibitor of HDAC11, with its inhibitory concentration (IC50) varying depending on the substrate used in the assay. When tested against a myristoylated histone H3 lysine 9 (H3K9) peptide, **SIS17** exhibited an IC50 of 0.83 μ M.[1][4] Its potency was even greater when assayed with a more physiologically relevant substrate, a myristoylated SHMT2 peptide, yielding an IC50 of 270 nM.[1]

A key feature of **SIS17** is its high selectivity for HDAC11. In a panel of enzymatic assays, **SIS17** showed no significant inhibition of other HDACs, including class I (HDAC1, HDAC8), class II (HDAC4), and class III (SIRT1, SIRT2, SIRT3, SIRT6) enzymes, even at concentrations as high as 100 μ M.[1] This remarkable selectivity makes **SIS17** a valuable tool for specifically probing the function of HDAC11.

Table 1: In Vitro Inhibitory Activity of SIS17

Target	Substrate	IC50 (μM)	Selectivity vs. other HDACs (at 100 µM)	Reference
HDAC11	myristoyl-H3K9 peptide	0.83	No significant inhibition	[1]
HDAC11	myristoyl-SHMT2 peptide	0.27	No significant inhibition	[1]
HDAC1	N/A	>100	N/A	[1]
HDAC4	N/A	>100	N/A	[1]
HDAC8	N/A	>100	N/A	[1]
SIRT1	N/A	>100	N/A	[1]
SIRT2	N/A	>100	N/A	[1]
SIRT3	N/A	>100	N/A	[1]
SIRT6	N/A	>100	N/A	[1]



Cellular Activity

SIS17 has demonstrated activity in cellular assays, confirming its cell permeability and ability to engage its target within a cellular context. In MCF7 breast cancer cells, treatment with **SIS17** led to a dose-dependent increase in the fatty acylation of endogenous SHMT2.[1] This provides direct evidence of **SIS17**'s ability to inhibit HDAC11's demyristoylase activity in living cells.

Furthermore, **SIS17** exhibited synergistic cytotoxicity with the chemotherapeutic agent oxaliplatin in K562 chronic myeloid leukemia cells.[5] This suggests that inhibition of HDAC11 by **SIS17** may sensitize cancer cells to other anti-cancer agents.

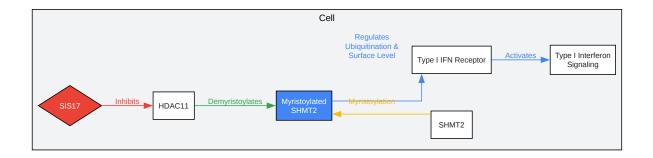
Mechanism of Action

The primary mechanism of action of **SIS17** is the inhibition of HDAC11's enzymatic activity. HDAC11 is a zinc-dependent enzyme, and the carbohydrazide group of **SIS17** is believed to chelate the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1] The specificity of **SIS17** for HDAC11 is attributed to the unique structural features of its active site, which accommodates the long-chain fatty acyl substrates that HDAC11 preferentially acts upon.

The HDAC11-SHMT2 Signaling Pathway

A critical substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that plays a key role in one-carbon metabolism.[2][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[2] The acylation state of SHMT2 is believed to be a regulatory switch for its function. By inhibiting HDAC11, **SIS17** increases the myristoylation of SHMT2. This post-translational modification has been shown to impact the type I interferon (IFN) signaling pathway.[2][3][6][7] While the precise molecular details are still under investigation, it is proposed that myristoylated SHMT2 influences the ubiquitination and cell surface levels of the type I IFN receptor.[2][6]





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HDAC11-SHMT2 Signaling Pathway

Experimental Protocols In Vitro HDAC11 Enzymatic Assay

This protocol describes the determination of the IC50 value of **SIS17** against HDAC11 using a myristoyl-H3K9 peptide substrate and HPLC-based detection.

Materials:

- Recombinant human HDAC11
- Myristoyl-H3K9 peptide substrate
- SIS17
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- · HPLC system

Procedure:

Prepare a stock solution of SIS17 in a suitable solvent (e.g., DMSO).

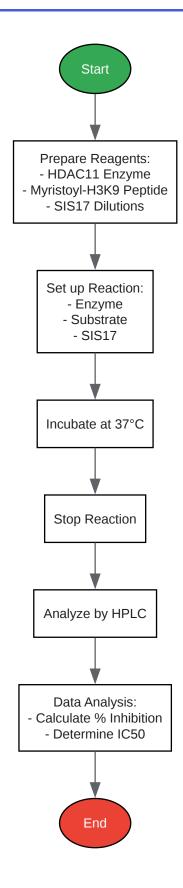
Foundational & Exploratory





- Serially dilute **SIS17** to the desired concentrations in the assay buffer.
- In a microplate, combine recombinant HDAC11 and the myristoyl-H3K9 peptide substrate in the assay buffer.
- Add the different concentrations of SIS17 to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control.
- Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
- Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
- Analyze the reaction products by reverse-phase HPLC to separate the acylated and deacetylated peptides.
- Quantify the peak areas corresponding to the substrate and product.
- Calculate the percentage of inhibition for each SIS17 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).





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In Vitro HDAC11 Assay Workflow



Cellular SHMT2 Acylation Assay

This protocol details the procedure to assess the effect of **SIS17** on the fatty acylation of endogenous SHMT2 in cultured cells.

Materials:

- MCF7 cells (or other suitable cell line)
- Cell culture medium and supplements
- Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)
- SIS17
- Lysis buffer
- · Biotin-azide
- Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
- Streptavidin beads
- SDS-PAGE and Western blotting reagents
- Anti-SHMT2 antibody

Procedure:

- Culture MCF7 cells to the desired confluency.
- Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of SIS17 for a specified time (e.g., 4-6 hours).
- Lyse the cells and quantify the protein concentration.
- Perform a click chemistry reaction by incubating the cell lysate with biotin-azide and the reaction components to attach biotin to the acylated proteins.



- Enrich the biotinylated (acylated) proteins using streptavidin beads.
- Elute the enriched proteins from the beads.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
- Analyze the band intensities to determine the relative change in SHMT2 acylation upon
 SIS17 treatment.

Preclinical Development and Future Directions In Vivo Studies

To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, and efficacy of **SIS17** in animal models. While the in vitro profile of **SIS17** is promising, its properties as a drug candidate, such as metabolic stability, bioavailability, and in vivo target engagement, remain to be determined. General methodologies for evaluating HDAC inhibitors in vivo often involve xenograft models of cancer, where the compound is administered systemically, and tumor growth is monitored. Pharmacodynamic assessments typically involve measuring histone acetylation or other target-specific biomarkers in tumor and surrogate tissues.

It has been suggested that some early-stage HDAC11 inhibitors, including **SIS17**, may face challenges in clinical translation due to suboptimal pharmacokinetic properties or stability.[8] Further medicinal chemistry efforts may be required to optimize the lead compound for in vivo applications.

Clinical Trials

There are currently no registered clinical trials for **SIS17**. The development of selective HDAC inhibitors is an active area of research, and the insights gained from studying **SIS17** and other HDAC11-selective compounds will be valuable for the future design of clinical candidates.

Conclusion



SIS17 is a pioneering selective inhibitor of HDAC11 that has been instrumental in elucidating the defatty-acylase function of this enzyme and its role in regulating cellular signaling pathways. Its high selectivity makes it an invaluable research tool for dissecting the specific biological functions of HDAC11. While the in vivo and clinical development of SIS17 itself has not been reported, the knowledge generated from its discovery and characterization provides a strong foundation for the development of next-generation HDAC11 inhibitors with therapeutic potential in oncology, immunology, and other disease areas. Further optimization of this chemical scaffold may lead to drug candidates with improved pharmacokinetic and pharmacodynamic properties suitable for clinical investigation.

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